molecular formula C10H15N B1585611 (alpha-Methylbenzyl)dimethylamine CAS No. 2449-49-2

(alpha-Methylbenzyl)dimethylamine

Cat. No. B1585611
CAS RN: 2449-49-2
M. Wt: 149.23 g/mol
InChI Key: BVURNMLGDQYNAF-UHFFFAOYSA-N
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Description

(alpha-Methylbenzyl)dimethylamine is an organic compound with the formula C6H5CH2N(CH3)2. The molecule consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group .


Synthesis Analysis

N,N-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine . It undergoes directed ortho metalation with butyl lithium . Via these reactions, many derivatives are known with the formula 2-X-C6H4CH2N(CH3)2 .


Molecular Structure Analysis

The molecular structure of (alpha-Methylbenzyl)dimethylamine is C6H5CH2N(CH3)2. It has a molecular weight of 135.21 .


Chemical Reactions Analysis

Amines, such as (alpha-Methylbenzyl)dimethylamine, react with acids to produce ammonium ions . They also undergo electrophilic substitution of nitrogen .


Physical And Chemical Properties Analysis

Amines of low molar mass, like (alpha-Methylbenzyl)dimethylamine, are quite soluble in water . The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .

Scientific Research Applications

  • Asymmetric Synthesis and Catalysis

    • (alpha-Methylbenzyl)dimethylamine is involved in the synthesis of enantiomerically pure organoantimony compounds. These compounds, particularly the (eta(6)-arene)chromium complex, are effective ligands for rhodium-catalyzed asymmetric hydrosilylation of ketones, a process vital in creating specific chiral molecules used in various applications, including pharmaceuticals (Yasuike, Okajima, & Kurita, 2002).
  • Chemoselectivity and Stereocontrol

    • The compound is involved in regioselective hydrogenolysis processes, where its derivatives are influenced by the trifluoromethyl substituent on the aromatic ring. This process is essential for the practical asymmetric synthesis of trifluoromethyl-substituted alpha-phenylethylamines (Kanai, Yasumoto, Kuriyama, Inomiya, Katsuhara, Higashiyama, & Ishii, 2003).
    • It also plays a role in the generation of chiral aminocyclohexanes with six new vicinal stereogenic centres through a tandem aza-allyl conjugate addition-Michael addition-ring closure reaction sequence. This demonstrates its role in creating structurally complex molecules with high stereocontrol, which is significant in the development of sophisticated pharmaceuticals and other chiral substances (Koutsaplis, Andrews, Bull, Duggan, Fraser, & Jensen, 2007).
  • Ligand for Asymmetric Ortho-Deprotonation

    • O-methyl-N-(alpha-methylbenzyl)hydroxylamine, derived from (alpha-Methylbenzyl)dimethylamine, is used as a chiral auxiliary in asymmetric ortho-deprotonation of (η6-arene) chromium tricarbonyl complexes. This process is critical for synthesizing 1,2-disubstituted (η6-arene) chromium tricarbonyl complexes with excellent diastereoselectivity, which is important in stereocontrolled synthesis (Costa, Curto, Davies, Teixeira, & Thomson, 2017).
  • Studying Chiral Structures and VCD Spectroscopy

    • The compound and its derivatives have been investigated using vibrational circular dichroism (VCD) spectroscopy and density functional theory (DFT). This study helps in understanding the absolute configurations and conformational preferences of chiral molecules, contributing significantly to the field of chiral analysis and the development of chiral substances (Merten, Amkreutz, & Hartwig, 2010).
  • Synthesis of Enantiomerically Pure Complexes

    • The compound is used in the synthesis of enantiomerically pure tricarbonylchromium(0) complexes of ortho-substituted styrenes. This synthesis involves chemoselective oxidation of tertiary amines to their N-oxides, followed by a Cope reaction, highlighting its role in the creation of complex chiral structures (Christian, Gibson, Gil, Jones, Marcos, Prechtl, & Wierzchleyski, 2010).

Mechanism of Action

The mechanism of action for (alpha-Methylbenzyl)dimethylamine involves the formation of imines by reaction of an aldehyde or ketone with a primary amine . The key step is the initial nucleophilic addition to yield a carbinolamine intermediate, which then loses water to give the imine .

Safety and Hazards

(alpha-Methylbenzyl)dimethylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

(alpha-Methylbenzyl)dimethylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins . It also undergoes reactions with alkyl halides to give quaternary ammonium salts, which are useful phase transfer catalysts .

properties

IUPAC Name

N,N-dimethyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURNMLGDQYNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862950
Record name N,N-Dimethyl-1-phenylethan-1-amine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alpha-Methylbenzyl)dimethylamine

CAS RN

2449-49-2, 17279-31-1, 7398-61-0
Record name N,N-Dimethyl-1-phenylethylamine
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Record name Benzylamine, N,N,alpha-trimethyl-
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Record name (S)-N,N,alpha-Trimethylbenzylamine
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Record name NSC244368
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Record name N,N-Dimethyl-1-phenylethan-1-amine
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Record name N,N,α-trimethylbenzylamine
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Record name N,N-Dimethylphenethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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